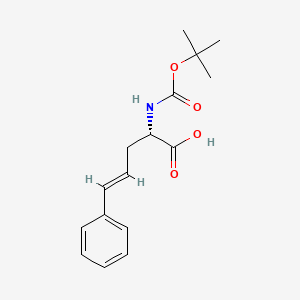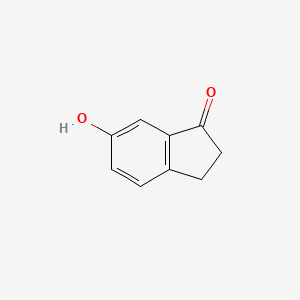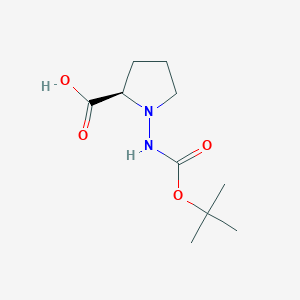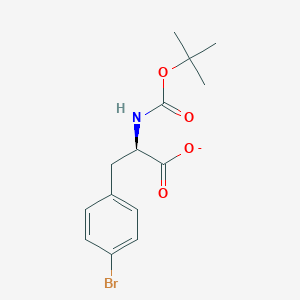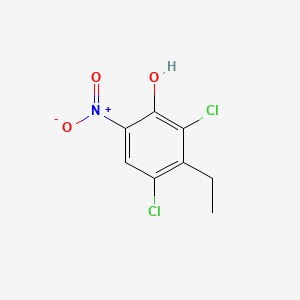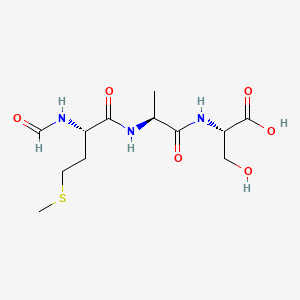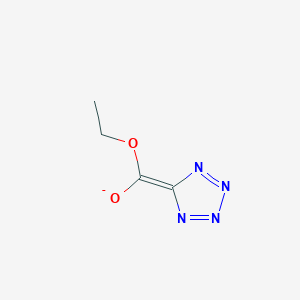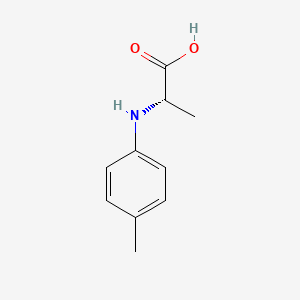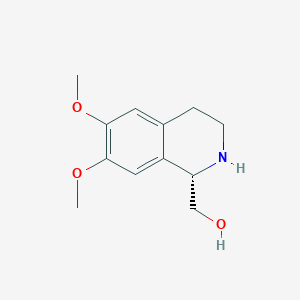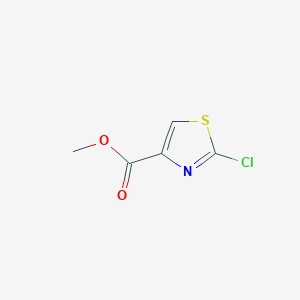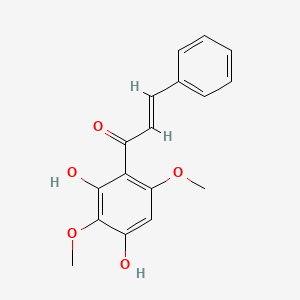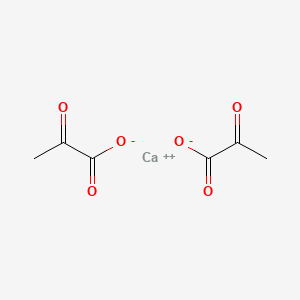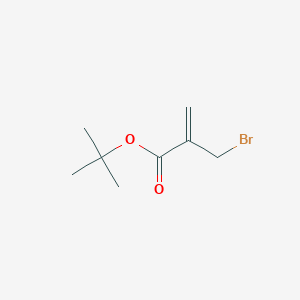
Tert-butyl 2-(bromomethyl)acrylate
概要
説明
Tert-butyl 2-(bromomethyl)acrylate is a monofunctional monomer with a characteristic high reactivity of acrylates and a bulky hydrophobic moiety . It can be used to impart chemical resistance and hydrophobicity to polymers .
Synthesis Analysis
The synthesis of Tert-butyl 2-(bromomethyl)acrylate involves Atom Transfer Radical Polymerization (ATRP). Controlled polymerizations were performed using a CuBr/ N,N, N ‘, N ‘\u2009‘, N ‘\u2009‘-pentamethyldiethylenetriamine catalyst system in conjunction with an alkyl bromide as the initiator .Molecular Structure Analysis
The molecular formula of Tert-butyl 2-(bromomethyl)acrylate is C8H13BrO2 . The InChI string is InChI=1S/C8H13BrO2/c1-6(5-9)7(10)11-8(2,3)4/h1,5H2,2-4H3 and the Canonical SMILES string is CC©©OC(=O)C(=C)CBr .Chemical Reactions Analysis
Tert-butyl 2-(bromomethyl)acrylate undergoes Atom Transfer Radical Polymerization (ATRP). The polymerization process is controlled and results in low molecular weight polymers with narrow molecular weight distributions .Physical And Chemical Properties Analysis
Tert-butyl 2-(bromomethyl)acrylate has a refractive index of n20/D 1.458 (lit.), a boiling point of 80-85 °C/35 mmHg (lit.), and a density of 1.277 g/mL at 25 °C (lit.) .科学的研究の応用
Atom Transfer Radical Polymerization (ATRP)
Tert-butyl acrylate has been widely used in atom transfer radical polymerization (ATRP) processes. This technique is employed for controlled polymerizations and the creation of block copolymers with low molecular weight and narrow molecular weight distributions. Studies have demonstrated the successful use of tert-butyl acrylate in ATRP for synthesizing various polymers and copolymers, emphasizing its significant role in polymer chemistry (Davis & Matyjaszewski, 2000); (Monge et al., 2007); (Cheng et al., 2000); (Li et al., 2010).
Synthesis of Functional Polymers
Tert-butyl acrylate is instrumental in synthesizing functional polymers. Researchers have developed methods to modify halogen end groups to amine end-functionalized poly(tert-butyl acrylates), showing its versatility in polymer functionalization (Monge et al., 2007); (Zhang et al., 2010).
Encapsulation and Surface Modification
The polymerization of tert-butyl acrylate has been utilized for the encapsulation of nanomaterials, like nanosilica, demonstrating its potential in creating advanced materials for various applications such as photoresist technology (Sondi et al., 2000).
Photoconductive Properties
Poly(tert-butyl acrylate) with bromine end groups has been synthesized and used for creating photoconductive materials. This application highlights the material's potential in electronic and photonic devices (Yang et al., 2003).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl 2-(bromomethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-6(5-9)7(10)11-8(2,3)4/h1,5H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZPDFMFNUKVCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449683 | |
| Record name | TERT-BUTYL 2-(BROMOMETHYL)ACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(bromomethyl)acrylate | |
CAS RN |
53913-96-5 | |
| Record name | 1,1-Dimethylethyl 2-(bromomethyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53913-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TERT-BUTYL 2-(BROMOMETHYL)ACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1631094.png)
